
(S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride, commonly known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK is a derivative of ketamine, a widely used anesthetic drug. DCK has been gaining popularity in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has explored the synthesis of new compounds related to pyrrolidine derivatives for their potential anticonvulsant activities. A study by Kamiński et al. (2015) synthesized and evaluated a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, for their anticonvulsant activity in animal models of epilepsy. The study found that several derivatives exhibited activity in maximal electroshock (MES) seizure models, particularly the 3-(trifluoromethyl)anilide derivatives, highlighting the importance of the pyrrolidine core for anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2015).
Antimalarial Activity
Pandey et al. (2016) investigated a new series of pyrrolidine-acridine hybrids in combination with artemisinin derivatives for their antimalarial effects. The study synthesized and evaluated the compounds for their antimalarial and cytotoxic effects, finding that certain hybrids, particularly 6-Chloro-N-(4-(3-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)butyl)-2-methoxyacridin-9-amine, showed potent antimalarial activity in a rodent malaria model. This suggests the potential of pyrrolidine derivatives in developing new artemisinin-based combination therapies for malaria (Pandey et al., 2016).
Metabolic and Excretory Studies
Tang et al. (2002) conducted a study on the metabolism and excretion of a potent agonist of the human beta3-adrenergic receptor in rats. The study identified several metabolites in rat bile following administration of the compound, including derivatives resulting from N-dealkylation and the formation of conjugated metabolites. This research provides insights into the metabolic pathways and potential pharmacokinetic behavior of compounds related to pyrrolidine derivatives (Tang et al., 2002).
Pyrrolidine as a Versatile Scaffold in Drug Discovery
Li Petri et al. (2021) reviewed the use of the pyrrolidine ring, a five-membered nitrogen heterocycle, in medicinal chemistry for developing treatments for human diseases. The review highlighted the versatility of the pyrrolidine scaffold in exploring pharmacophore space, contributing to the stereochemistry of molecules, and providing increased three-dimensional coverage. This underscores the importance of pyrrolidine derivatives in the design of bioactive compounds with target selectivity (Li Petri et al., 2021).
Propiedades
IUPAC Name |
(3S)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLFQEVGXGPFFV-IDMXKUIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

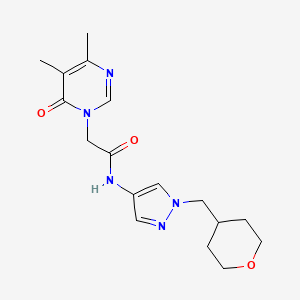

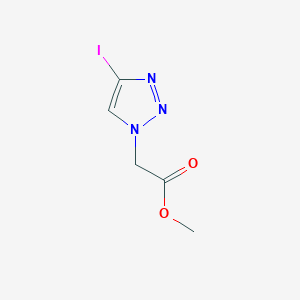
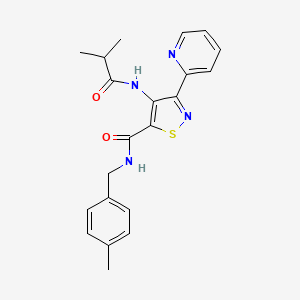
![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)
![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)
![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)
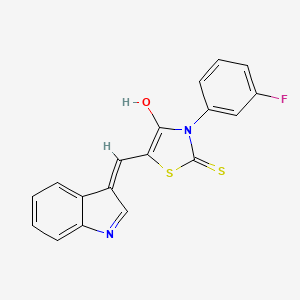
![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

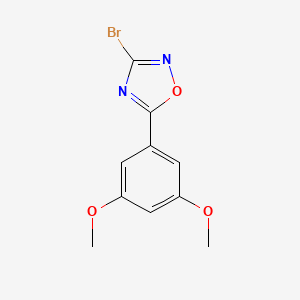
![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)
